molecular formula C23H29N5O3 B2757805 2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878422-20-9

2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2757805
CAS RN: 878422-20-9
M. Wt: 423.517
InChI Key: JIBZCCSNWNZHEJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. These compounds exhibit sharp emission bands characteristic of Eu(3+) or Tb(3+) ions, making them potential fluorescence sensors for chemicals like benzaldehyde and its derivatives. This application is significant for environmental monitoring and chemical analysis, providing a method for detecting these compounds in various samples (Shi et al., 2015).

Host for Anions

Imidazole-based bisphenols, such as 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol, exhibit structural characteristics that make them versatile hosts for anions. The crystal packing in the solid-state structures of the salts is assisted by electrostatic and weak interactions, indicating their potential in creating novel coordination compounds or materials for specific applications in materials science and chemistry (Nath & Baruah, 2012).

Photochromism

The synthesis and study of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles reveal photochromic properties in solution upon irradiation. These findings are crucial for developing new materials with potential applications in optical storage, photo-switchable devices, and sensors, where the change in color or transparency under light exposure can be utilized (Bai et al., 2010).

Synthesis of Purine Analogs

The preparation of (±)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride showcases a method for synthesizing precursors to purine analogs. This is significant in the field of medicinal chemistry, where such analogs can serve as building blocks for developing new drugs and biological probes (Kudzma & Turnbull, 1991).

Catalysis in Polymer Production

Studies on small heterocyclic ligands, including imidazole derivatives, improving the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) highlight the role of these compounds in catalysis. This application is crucial for the synthesis of high-performance engineering plastics, demonstrating how modifying the ligand structure can significantly affect catalytic activity and, consequently, material properties (Gamez et al., 2001).

Mechanism of Action

The exact mechanism of action would depend on the specific imidazole compound and its intended use. For example, some imidazole derivatives show antibacterial, antitumor, or antiviral activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Future research may focus on developing new synthetic routes and exploring the therapeutic potential of novel imidazole derivatives .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-6-31-11-7-10-26-17(4)13-27-19-20(24-22(26)27)25(5)23(30)28(21(19)29)14-18-12-15(2)8-9-16(18)3/h8-9,12-13H,6-7,10-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZCCSNWNZHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethylbenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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